Cas no 2568-34-5 (2-(N-methyl-1-phenylformamido)acetic acid)

2-(N-methyl-1-phenylformamido)acetic acid is a specialized organic compound featuring a unique N-methylphenylformamido moiety linked to an acetic acid group. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of amide derivatives and peptidomimetics. Its reactive carboxyl group allows for further functionalization, while the N-methylphenyl substitution enhances steric and electronic properties, influencing reactivity in coupling reactions. The compound is useful in pharmaceutical research, where it may serve as a building block for bioactive molecules. High purity grades ensure consistent performance in demanding applications. Proper handling under controlled conditions is recommended due to its potential sensitivity to moisture and heat.
2-(N-methyl-1-phenylformamido)acetic acid structure
2568-34-5 structure
商品名:2-(N-methyl-1-phenylformamido)acetic acid
CAS番号:2568-34-5
MF:C10H11NO3
メガワット:193.19924
MDL:MFCD00144940
CID:272426
PubChem ID:75728

2-(N-methyl-1-phenylformamido)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(N-Methylbenzamido)acetic acid
    • 2-[Benzoyl(methyl)amino]acetic acid
    • Glycine,N-benzoyl-N-methyl-
    • Benzoylsarcosine
    • Benzoylsarkosin
    • Glycine,N-benzoyl-N-methyl
    • N-Benzoyl-N-methyl-glycin
    • N-Benzoyl-N-methylglycine
    • N-Benzoylsarcosine
    • N-Methyl-benzaminoessigsaeure
    • N-Methylhippuric acid
    • N-Methyl-hippursaeure
    • Sarcosine,N-benzoyl
    • 2-(N-methyl-1-phenylformamido)acetic acid
    • 2568-34-5
    • PKCSYDDSNIJRIX-UHFFFAOYSA-N
    • Glycine, N-benzoyl-N-methyl-
    • (N-methyl-1-phenylformamido)acetic acid
    • BB 0259304
    • FT-0695166
    • CS-0215905
    • Sarcosine, N-benzoyl-
    • AKOS000127141
    • HMS2270E21
    • STR05560
    • MLS002206418
    • AG-205/01796046
    • [benzoyl(methyl)amino]acetic acid
    • [N-benzoyl-N-methylamino]acetic acid
    • BDBM50009998
    • (Benzoyl-methyl-amino)-acetic acid
    • W18743
    • SMR001295234
    • EN300-30808
    • Hippuric acid, beta-methyl-
    • A877511
    • SCHEMBL2282162
    • NCGC00247408-01
    • NSC122438
    • CHEMBL66391
    • NSC 122438
    • MFCD00144940
    • NSC-122438
    • DTXSID8062527
    • CHEBI:141362
    • CAA56834
    • Z85895238
    • Hippuric acid, .beta.-methyl-
    • DTXCID6037358
    • (N-benzoyl-N-methylamino)acetic acid
    • DB-093379
    • (benzoyl(methyl)amino)acetic acid
    • ALBB-033262
    • Hippuric acid, beta-methyl-(8CI)
    • MDL: MFCD00144940
    • インチ: InChI=1S/C10H11NO3/c1-11(7-9(12)13)10(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)
    • InChIKey: PKCSYDDSNIJRIX-UHFFFAOYSA-N
    • ほほえんだ: CN(CC(=O)O)C(=O)C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 193.07400
  • どういたいしつりょう: 193.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 57.6A^2

じっけんとくせい

  • 色と性状: はくしょくけっしょうふんまつ
  • 密度みつど: 1.2307 (rough estimate)
  • ゆうかいてん: 101-105 °C
  • ふってん: 329.41°C (rough estimate)
  • フラッシュポイント: 192.3°C
  • 屈折率: 1.5300 (estimate)
  • PSA: 57.61000
  • LogP: 0.84320
  • ようかいせい: 未確定

2-(N-methyl-1-phenylformamido)acetic acid セキュリティ情報

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 37/39-26
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • リスク用語:R36/37/38

2-(N-methyl-1-phenylformamido)acetic acid 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-(N-methyl-1-phenylformamido)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-30808-0.25g
2-(N-methyl-1-phenylformamido)acetic acid
2568-34-5 95.0%
0.25g
$46.0 2025-02-20
Enamine
EN300-30808-2.5g
2-(N-methyl-1-phenylformamido)acetic acid
2568-34-5 95.0%
2.5g
$106.0 2025-02-20
Enamine
EN300-30808-10.0g
2-(N-methyl-1-phenylformamido)acetic acid
2568-34-5 95.0%
10.0g
$238.0 2025-02-20
Enamine
EN300-30808-1.0g
2-(N-methyl-1-phenylformamido)acetic acid
2568-34-5 95.0%
1.0g
$93.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N28600-0.5g
2-[benzoyl(methyl)amino]acetic acid
2568-34-5 97%
0.5g
¥579.0 2024-07-19
Enamine
EN300-30808-10g
2-(N-methyl-1-phenylformamido)acetic acid
2568-34-5 95%
10g
$227.0 2023-09-05
A2B Chem LLC
AF62040-1g
2-(N-Methylbenzamido)acetic acid
2568-34-5 95%
1g
$69.00 2023-12-31
abcr
AB562195-5g
N-Benzoyl-N-methylglycine, 95%; .
2568-34-5 95%
5g
€877.00 2024-08-02
abcr
AB562195-10g
N-Benzoyl-N-methylglycine, 95%; .
2568-34-5 95%
10g
€1357.00 2024-08-02
A2B Chem LLC
AF62040-500mg
2-(N-Methylbenzamido)acetic acid
2568-34-5 95%
500mg
$61.00 2023-12-31

2-(N-methyl-1-phenylformamido)acetic acid 関連文献

2-(N-methyl-1-phenylformamido)acetic acidに関する追加情報

Introduction to 2-(N-methyl-1-phenylformamido)acetic acid (CAS No. 2568-34-5)

2-(N-methyl-1-phenylformamido)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2568-34-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining an amide and an acetic acid moiety, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The presence of a N-methyl-1-phenylformamido group suggests potential interactions with biological targets, making it a valuable scaffold for designing novel therapeutic agents.

The compound’s structure consists of a phenyl ring linked to an amide group, which is further connected to an acetic acid derivative. This configuration allows for multiple points of chemical modification, enabling chemists to tailor its properties for specific biological activities. In recent years, the exploration of such heterocyclic amides has been a focal point in the development of small-molecule drugs, particularly in the treatment of neurological disorders and inflammatory conditions.

Recent advancements in computational chemistry have enhanced our understanding of how 2-(N-methyl-1-phenylformamido)acetic acid interacts with biological systems. Molecular docking studies have revealed that this compound can bind to various protein targets, including enzymes and receptors involved in metabolic pathways. Such findings have spurred interest in its potential as a lead compound for drug discovery programs targeting diseases like diabetes and cancer.

In the context of drug design, the N-methyl-1-phenylformamido moiety serves as a critical pharmacophore, influencing both the solubility and binding affinity of the molecule. Modifications to this group can significantly alter its pharmacokinetic properties, making it essential to optimize its structure for therapeutic efficacy. Researchers have employed techniques such as structure-activity relationship (SAR) studies to systematically modify key functional groups and assess their impact on biological activity.

One notable application of 2-(N-methyl-1-phenylformamido)acetic acid is in the synthesis of protease inhibitors, which are crucial for treating viral infections and cancer. The amide bond in this compound can be strategically positioned to mimic natural substrates or transition states of target enzymes, thereby inhibiting their activity. Preliminary studies have shown promising results when this molecule is incorporated into peptidomimetics designed to disrupt viral replication cycles.

The acetic acid moiety in 2-(N-methyl-1-phenylformamido)acetic acid also contributes to its versatility, as it can participate in hydrogen bonding interactions within biological targets. This feature has been exploited in the design of kinase inhibitors, where precise positioning of acidic groups is essential for optimal binding affinity. Furthermore, the phenyl ring provides a hydrophobic surface that can enhance membrane permeability, improving oral bioavailability—a critical factor in drug development.

Emerging research has also explored the use of 2-(N-methyl-1-phenylformamido)acetic acid as a building block for more complex derivatives via cross-coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination. These transformations allow for the introduction of diverse functional groups while maintaining the core pharmacophoric features necessary for biological activity. Such synthetic strategies have opened new avenues for creating novel therapeutics with tailored properties.

The compound’s stability under various conditions has been another area of interest. Studies have demonstrated that 2-(N-methyl-1-phenylformamido)acetic acid remains stable under moderate temperatures and acidic environments, suggesting its suitability for formulation into solid dosage forms like tablets or capsules. However, further investigations are needed to assess its long-term stability under extreme pH conditions or when exposed to light-sensitive environments.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when producing 2-(N-methyl-1-phenylformamido)acetic acid on an industrial scale. Quality control measures must be implemented to monitor impurities and ensure batch-to-batch consistency. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to verify purity and structural integrity.

The future prospects of 2-(N-methyl-1-phenylformamido)acetic acid are promising, with ongoing research exploring its potential in areas beyond traditional pharmaceutical applications. For instance, its incorporation into materials science has shown promise for developing functional polymers with enhanced mechanical or electronic properties. Additionally, its role as an intermediate in organic synthesis may lead to novel methodologies for constructing complex molecules efficiently.

In conclusion,2-(N-methyl-1-phenylformamido)acetic acid (CAS No. 2568-34-5) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features make it an attractive scaffold for drug discovery programs targeting various diseases, while its synthetic versatility allows for diverse modifications to optimize biological activity. As research continues to uncover new applications and refine synthetic methodologies,this compound is poised to remain at the forefront of innovation in chemical biology and medicinal chemistry.

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(CAS:2568-34-5)2-(N-methyl-1-phenylformamido)acetic acid
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